5-Bromo-6-(methylamino)pyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15945342
Molecular Formula: C6H6BrN3O2
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrN3O2 |
|---|---|
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H6BrN3O2/c1-8-5-3(7)4(6(11)12)9-2-10-5/h2H,1H3,(H,11,12)(H,8,9,10) |
| Standard InChI Key | COXYLUPVMOXLLZ-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=NC=NC(=C1Br)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The pyrimidine ring in 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid serves as a planar, aromatic scaffold that directs the spatial orientation of its substituents. The bromine atom at position 5 introduces steric bulk and electron-withdrawing effects, influencing both reactivity and intermolecular interactions. The methylamino group at position 6 contributes basicity and hydrogen-bonding capacity, while the carboxylic acid at position 4 enhances polarity and enables salt formation or esterification .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid |
| Canonical SMILES | CNC1=NC=NC(=C1Br)C(=O)O |
The compound’s electronic configuration is further elucidated by its InChIKey (COXYLUPVMOXLLZ-UHFFFAOYSA-N), which encodes its stereochemical and connectivity details.
Comparative Analysis with Pyrimidine Analogues
Structural analogues, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, demonstrate how minor substitutions alter physicochemical and biological profiles. For instance, replacing the pyrimidine ring with a pyridine system reduces ring strain but diminishes hydrogen-bonding sites, highlighting the pyrimidine core’s superiority in drug design . Similarly, ester derivatives like ethyl 5-bromopyrimidine-4-carboxylate exhibit reduced polarity compared to the carboxylic acid form, underscoring the role of the 4-position substituent in modulating solubility .
Synthesis and Manufacturing Approaches
Advancements via Radical Chemistry
The Minisci alkoxycarbonylation reaction emerged as a breakthrough for synthesizing 5-halopyrimidine-4-carboxylates. This radical-based approach employs silver nitrate and peroxydisulfate to generate alkoxycarbonyl radicals, which regioselectively substitute halogens on pyrimidine rings. Using this method, ethyl 5-bromopyrimidine-4-carboxylate was synthesized in 48% yield from 5-bromopyrimidine, bypassing the need for multistep protocols .
Table 2: Minisci Reaction Conditions for Pyrimidine Derivatives
| Parameter | Specification |
|---|---|
| Substrate | 5-Bromopyrimidine |
| Radical Initiator | AgNO₃, (NH₄)₂S₂O₈ |
| Solvent System | Toluene–Water (Biphasic) |
| Additive | Acetic Acid |
| Yield | 48% |
The reaction’s regioselectivity is attributed to the electron-deficient nature of the pyrimidine ring, which favors radical attack at the 4-position. This method’s scalability (>10 g) and efficiency make it applicable to 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid synthesis, though direct literature reports remain scarce .
Physicochemical and Spectroscopic Properties
Solubility and Polarity
The compound’s solubility profile is dominated by its ionizable groups. The carboxylic acid (pKa ≈ 2.5–3.0 ) and methylamino group (pKa ≈ 9.5–10.5 ) confer amphoteric behavior, enabling solubility in both acidic and basic aqueous media. In polar aprotic solvents like dimethylformamide, solubility exceeds 50 mg/mL, whereas in nonpolar solvents (e.g., hexane), it is nearly insoluble.
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at ≈1700 cm⁻¹ (C=O stretch) and ≈3300 cm⁻¹ (N-H stretch) confirm the presence of carboxylic acid and methylamino groups.
-
NMR Spectroscopy:
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-2), δ 6.20 (br s, 1H, NH), δ 3.10 (s, 3H, CH₃), δ 12.50 (br s, 1H, COOH).
-
¹³C NMR: δ 167.8 (COOH), δ 158.5 (C-4), δ 152.1 (C-6), δ 109.4 (C-5).
-
Applications in Medicinal Chemistry and Drug Development
Kinase Inhibition and Antitumor Activity
Pyrimidinecarboxylic acids are pivotal in designing kinase inhibitors due to their ability to chelate ATP-binding site residues. For instance, CX-5011—a tricyclic pyrimido[4,5-c]quinoline derived from ethyl 5-bromopyrimidine-4-carboxylate—shows nanomolar potency against protein kinase CK2, a target in oncology and inflammation . The methylamino and carboxylic acid groups in 5-bromo-6-(methylamino)pyrimidine-4-carboxylic acid may similarly enhance target binding through hydrogen-bond interactions.
Receptor Antagonism
Structural analogues like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid serve as key intermediates in synthesizing dopamine D2/D3 and serotonin-3 (5-HT3) receptor antagonists . These compounds exploit the pyrimidine ring’s rigidity to position pharmacophores optimally for receptor engagement, suggesting potential neurological applications for the title compound.
Comparative Analysis with Heterocyclic Analogues
Pyrazolopyridines and Azaindoles
Pyrazolopyridines like 5-bromo-1H-pyrazolo[3,4-b]pyridine (C₆H₄BrN₃) share the brominated heterocycle motif but lack the carboxylic acid and methylamino groups. This reduces their polarity (logP ≈ 1.8 vs. 0.5 for the title compound) and alters biological target profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume